

physical and chemical properties of 1-(tosylmethyl)-1H-1,2,4-triazole

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Compound of Interest

Compound Name: 1-(tosylmethyl)-1H-1,2,4-triazole

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An In-depth Technical Guide to 1-(Tosylmethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tosylmethyl)-1H-1,2,4-triazole is a heterocyclic organic compound that incorporates both a 1,2,4-triazole ring and a tosyl (p-toluenesulfonyl) group, linked by a methylene bridge. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, renowned for its diverse biological activities, including antifungal, antimicrobial, and anticancer properties. The tosyl group, a common functional group in medicinal chemistry, can influence the molecule's polarity, solubility, and ability to interact with biological targets. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **1-(tosylmethyl)-1H-1,2,4-triazole**, along with detailed experimental protocols for its synthesis and characterization based on analogous compounds.

Core Physical and Chemical Properties

While specific experimental data for **1-(tosylmethyl)-1H-1,2,4-triazole** is not readily available in the current literature, its properties can be inferred from the well-characterized parent compound, 1H-1,2,4-triazole, and the closely related 1-tosyl-1H-1,2,4-triazole.

Table 1: Physical Properties of **1-(Tosylmethyl)-1H-1,2,4-triazole** and Related Compounds

Property	1-(Tosylmethyl)-1H-1,2,4-triazole (Predicted)	1H-1,2,4-triazole	1-Tosyl-1H-1,2,4-triazole
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₂ S	C ₂ H ₃ N ₃	C ₉ H ₉ N ₃ O ₂ S
Molecular Weight	237.28 g/mol	69.07 g/mol [1]	223.25 g/mol [1][2]
Appearance	White to off-white solid	White crystalline powder	White to almost white powder to crystal[2]
Melting Point	Not available	119-121 °C[3]	105-110 °C[1]
Boiling Point	Not available	260 °C (decomposes) [3]	Not available
Solubility	Predicted to be soluble in polar organic solvents	Highly soluble in water; soluble in alcohol[4]	Not available

Chemical Reactivity

The chemical properties of **1-(tosylmethyl)-1H-1,2,4-triazole** are dictated by the aromatic 1,2,4-triazole ring and the tosyl group.

- **Aromaticity and Stability:** The 1,2,4-triazole ring is a five-membered aromatic heterocycle with 6 π -electrons, which confers significant stability to the molecule.[5]
- **Basicity:** The nitrogen atoms of the triazole ring possess lone pairs of electrons, making the compound basic. Protonation is expected to occur at the N4 position. The pKa of the parent 1H-1,2,4-triazole is 2.45 for the protonated species.[6]
- **Acidity:** The N-H proton of the parent 1,2,4-triazole is weakly acidic, with a pKa of 10.26.[6] In the case of **1-(tosylmethyl)-1H-1,2,4-triazole**, this acidic proton is replaced by the tosylmethyl group.
- **Electrophilic Substitution:** Due to the electron-withdrawing nature of the nitrogen atoms, electrophilic substitution on the carbon atoms of the triazole ring is difficult. Electrophilic attack is more likely to occur on the nitrogen atoms.[5]

- Nucleophilic Substitution: The carbon atoms of the triazole ring are electron-deficient and can be susceptible to nucleophilic attack under certain conditions.[5]

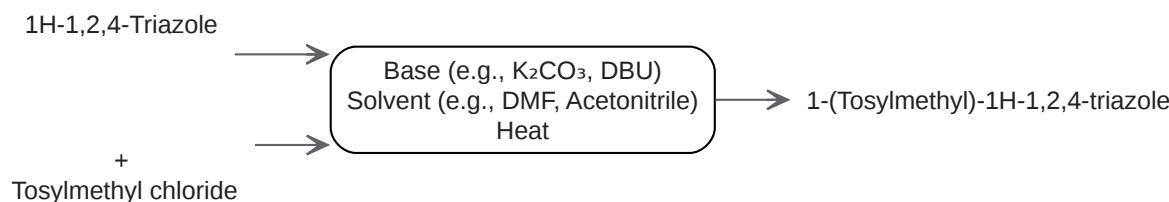
Experimental Protocols

While a specific, validated protocol for the synthesis of **1-(tosylmethyl)-1H-1,2,4-triazole** is not published, a general and reliable method involves the N-alkylation of 1H-1,2,4-triazole with a tosylmethyl halide or a similar electrophile.

Synthesis of **1-(Tosylmethyl)-1H-1,2,4-triazole**

This protocol is based on analogous alkylations of 1H-1,2,4-triazole.

Reaction Scheme:



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Figure 1: General synthetic scheme for **1-(tosylmethyl)-1H-1,2,4-triazole**.

Materials:

- 1H-1,2,4-triazole
- Tosylmethyl chloride (or tosylmethyl bromide)
- Potassium carbonate (K_2CO_3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Ethyl acetate

- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Add a solution of tosylmethyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **1-(tosylmethyl)-1H-1,2,4-triazole**.

Note on Regioselectivity: The alkylation of 1H-1,2,4-triazole can potentially yield both N1 and N4 substituted isomers. However, literature suggests that the N1-isomer is generally the major product. The use of specific bases and reaction conditions can further influence the regioselectivity.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tosyl group (a singlet for the methyl protons around 2.4 ppm and two doublets for the aromatic protons between 7.3 and 7.8 ppm), a singlet for the methylene bridge protons (likely between 5.0 and 6.0 ppm), and two singlets for the triazole ring protons (typically between 8.0 and 9.0 ppm).
- ^{13}C NMR: The carbon NMR spectrum should display signals for the methyl carbon of the tosyl group (around 21 ppm), the methylene bridge carbon, the aromatic carbons of the tosyl group, and the two distinct carbon atoms of the triazole ring (generally in the range of 140-155 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to exhibit characteristic absorption bands for:

- Aromatic C-H stretching (around 3000-3100 cm^{-1})
- Aliphatic C-H stretching of the methylene group (around 2850-2960 cm^{-1})
- C=C and C=N stretching of the aromatic and triazole rings (in the region of 1400-1600 cm^{-1})
- Strong absorptions for the sulfonyl group (S=O) at approximately 1350-1380 cm^{-1} and 1160-1180 cm^{-1} .

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula ($\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2\text{S}$). The fragmentation pattern in the mass spectrum would likely involve the loss of the tosyl group and cleavage of the triazole ring.

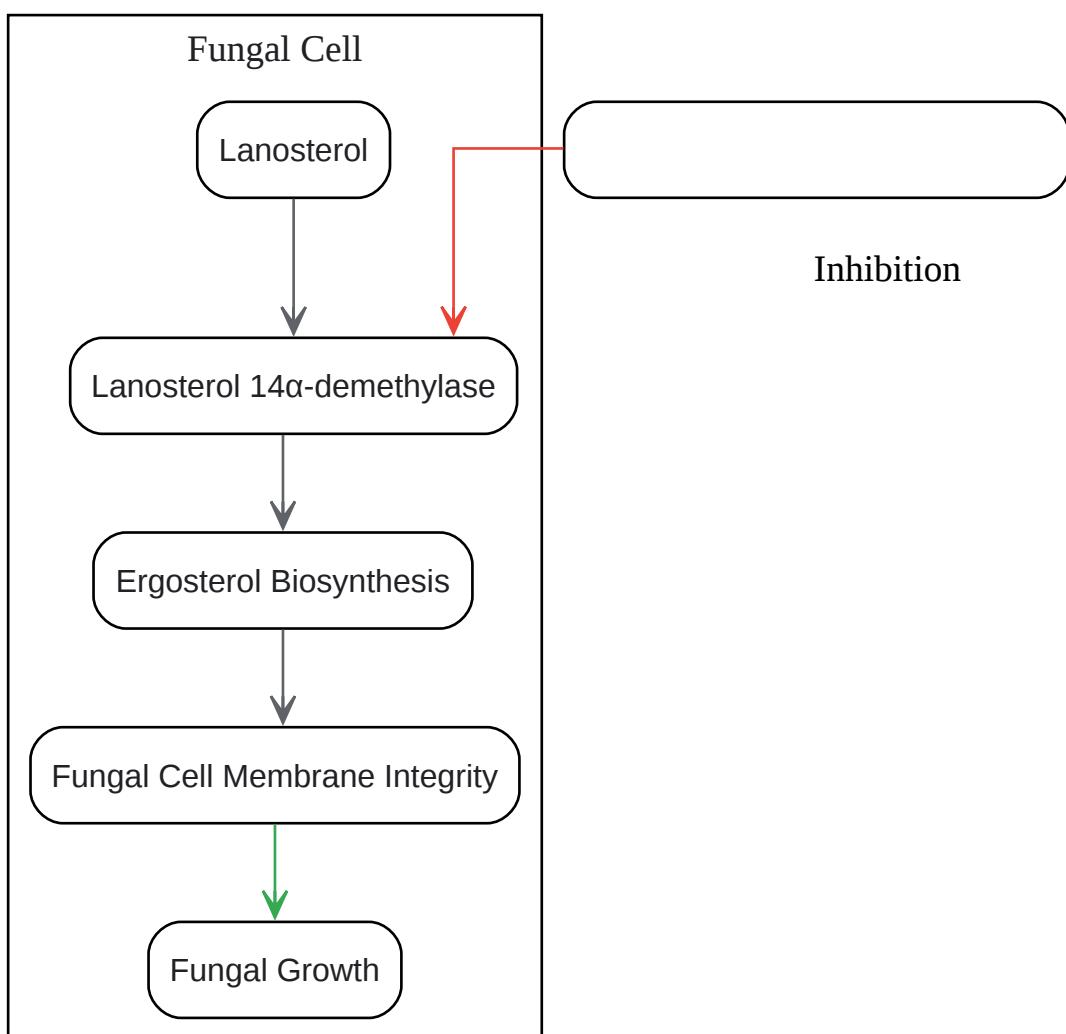
Potential Biological Activity and Signaling Pathways

While no specific biological data for **1-(tosylmethyl)-1H-1,2,4-triazole** has been reported, the extensive research on related compounds provides a strong basis for predicting its potential

therapeutic applications.

Antifungal Activity:

1,2,4-Triazole is the core scaffold of several clinically important antifungal drugs, such as fluconazole and itraconazole.^[7] These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The presence of the tosyl group may modulate the antifungal potency and spectrum of activity.



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Figure 2: Potential mechanism of antifungal action.

Antimicrobial Activity:

Numerous derivatives of 1,2,4-triazole have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.^[8] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity:

Some 1,2,4-triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.^{[9][10]} The proposed mechanisms include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The tosyl group could potentially enhance these activities by providing additional binding interactions with target proteins.

Conclusion

1-(Tosylmethyl)-1H-1,2,4-triazole is a compound of significant interest for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is currently lacking, its synthesis is feasible through established N-alkylation methods. Based on the well-documented biological activities of the 1,2,4-triazole scaffold and related sulfonyl-containing compounds, **1-(tosylmethyl)-1H-1,2,4-triazole** holds promise as a candidate for screening in antifungal, antimicrobial, and anticancer assays. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this and structurally related molecules.

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